Myristyl glyceryl ether

Vue d'ensemble

Description

1-O-Tetradecylglycerol is an alkylglycerol.

Activité Biologique

Myristyl glyceryl ether, also known as 1-O-tetradecyl glycerol, is a compound with significant biological activity, particularly in the fields of dermatology and neurology. This article explores its biological properties, metabolism, and potential therapeutic applications based on diverse research findings.

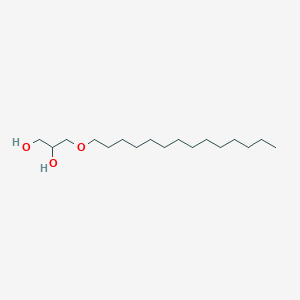

- Chemical Formula : CHO

- Molecular Weight : 288.472 g/mol

- Synonyms : this compound, 3-Tetradecyloxy-1,2-propanediol

This compound functions primarily as a surfactant and skin conditioning agent. Its ether linkage allows it to interact favorably with lipid membranes, making it useful in cosmetic formulations. The compound is known to enhance skin hydration and improve barrier function by forming a protective layer on the skin surface.

Skin Conditioning and Surfactant Properties

Research indicates that this compound exhibits strong surfactant properties, which facilitate the cleansing and emulsifying processes in cosmetic applications. It acts as a skin conditioning agent by forming a film that helps retain moisture and protect against environmental stressors .

Neurological Applications

A notable study highlighted the role of this compound in rescuing demyelination caused by plasmalogen deficiency in leukodystrophy. In an in vitro model using cultured oligodendrocyte precursor cells (OPCs), treatment with glyceryl 1-myristyl ether significantly increased both the number of myelinated oligodendrocytes and the length of myelinated segments. This suggests its potential in treating demyelinating diseases such as multiple sclerosis (MS) by augmenting plasmalogen levels, which are crucial for myelin integrity .

Metabolism and Absorption

The metabolism of this compound involves its conversion into fatty acids after absorption through the intestinal mucosa. Studies have shown that upon administration, a substantial portion is metabolized into palmitic acid, indicating its bioavailability and metabolic processing .

Key Findings from Research Studies

- Absorption : Over 95% of administered labeled chimyl alcohol (a related compound) was absorbed in human subjects, with approximately 40% excreted in urine within 12 hours post-administration .

- Lymphatic Distribution : In animal studies, significant radioactivity was detected in lymphatic fluids, suggesting effective uptake and distribution within the body .

Case Study: Leukodystrophy Treatment

In a clinical setting involving patients with plasmalogen deficiency, treatment with glyceryl 1-myristyl ether resulted in improved clinical outcomes. The study demonstrated that this ether can effectively restore normal myelination processes disrupted by plasmalogen deficiency .

Applications De Recherche Scientifique

Applications in Cosmetics

Myristyl glyceryl ether is predominantly used as a surfactant and skin conditioning agent in cosmetic formulations. Its properties allow it to enhance the texture and feel of products, making it a valuable ingredient in:

- Moisturizers : It helps improve skin hydration by forming a barrier that reduces water loss.

- Cleansers : Acts as a surfactant that aids in the removal of dirt and oils from the skin.

- Emulsifiers : Facilitates the mixing of oil and water phases in creams and lotions.

Case Study: Moisturizers for Inflammatory Skin Diseases

A study highlighted the effectiveness of moisturizers containing this compound in treating inflammatory skin diseases such as atopic dermatitis. The compound's ability to enhance skin barrier function was noted as crucial for improving patient outcomes .

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been studied for its role in drug delivery systems. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Plasmalogen Deficiency

Research has shown that this compound can serve as an alternative precursor in the biosynthesis of plasmalogens, critical components of cell membranes. A study demonstrated that treatment with glyceryl 1-myristyl ether rescued myelination in oligodendrocytes deficient in plasmalogens, indicating its potential therapeutic role in demyelinating diseases .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Benefits |

|---|---|---|

| Cosmetics | Moisturizers, Cleansers, Emulsifiers | Improves hydration, texture, and stability |

| Pharmaceuticals | Drug delivery systems | Enhances solubility and bioavailability |

| Therapeutic | Treatment for plasmalogen deficiency | Rescues myelination in oligodendrocytes |

Propriétés

Numéro CAS |

1561-06-4 |

|---|---|

Formule moléculaire |

C17H36O3 |

Poids moléculaire |

288.5 g/mol |

Nom IUPAC |

3-tetradecoxypropane-1,2-diol |

InChI |

InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-16-17(19)15-18/h17-19H,2-16H2,1H3 |

Clé InChI |

JSSKAZULTFHXBH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(CO)O |

SMILES canonique |

CCCCCCCCCCCCCCOCC(CO)O |

Key on ui other cas no. |

1561-06-4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.